REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:5][C:4]=1[O:16][CH2:17][CH2:18][O:19][CH3:20].[OH-].[K+].[CH:23]1[CH:28]=[CH:27][C:26]([S:29]([O:32][CH2:33][CH2:34][C:35]2[CH:36]=[C:37]3[C:42](=[CH:43][CH:44]=2)[O:41][CH2:40][CH2:39][C:38]3=[O:45])(=[O:31])=[O:30])=[CH:25][CH:24]=1.P([O-])([O-])(O)=O.[K+].[K+].CN1CCCCC1=O.C1(S(O)(=O)=O)C=CC=CC=1>CC(C)=O.C(OCCCC)(=O)C.C1(C)C=CC=CC=1.O1CCCC1.O>[C:26]1([S:29]([OH:32])(=[O:31])=[O:30])[CH:27]=[CH:28][CH:23]=[CH:24][CH:25]=1.[Br:2][C:3]1[CH:15]=[CH:14][C:6]([CH2:7][CH:8]2[CH2:9][CH2:10][N:11]([CH2:33][CH2:34][C:35]3[CH:36]=[C:37]4[C:42](=[CH:43][CH:44]=3)[O:41][CH2:40][CH2:39][C:38]4=[O:45])[CH2:12][CH2:13]2)=[CH:5][C:4]=1[O:16][CH2:17][CH2:18][O:19][CH3:20] |f:0.1,2.3,5.6.7,15.16|
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCCCC
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
4-[4-Bromo-3-(2-methoxyethoxy)benzyl]piperidine hydrochloride
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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Cl.BrC1=C(C=C(CC2CCNCC2)C=C1)OCCOC
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
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6-(2-p-Benzenesulfonyloxyethyl)-2,3-dihydro-4H-chromen-4-one
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Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S(=O)(=O)OCCC=1C=C2C(CCOC2=CC1)=O
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Name
|
dipotassium hydrogen phosphate
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 (± 5) °C
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at 110 to 120° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with toluene (10 ml×2)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
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TEMPERATURE
|
Details
|
After cooling to 40 to 50° C.
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (10 ml)
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Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
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CUSTOM
|
Details
|
to obtain a concentrated residue
|
Type
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CUSTOM
|
Details
|
at 50 to 60° C
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 50 to 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
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STIRRING
|
Details
|
the mixture was stirred for 3.5 hours in an ice bath
|
Duration
|
3.5 h
|
Type
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FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold acetone (4.0 ml×2)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O.BrC1=C(C=C(CC2CCN(CC2)CCC=2C=C3C(CCOC3=CC2)=O)C=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |